The compound is sourced from various chemical databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis methods. It is classified as an imidazo-thiazole derivative, a category known for potential pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves several key reactions:
A typical synthetic route could involve the following steps:
The molecular structure of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde features several notable characteristics:
InChI=1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,1H3
, which provides a standardized representation of its structure.The canonical SMILES notation for this compound is CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O
, indicating the arrangement of atoms and bonds within the molecule .
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can participate in various chemical reactions:
Typical reaction conditions may involve:
The mechanism of action for 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with biological targets:
Research indicates potential efficacy against various pathogens, although specific quantitative data on its potency remains limited .
The physical and chemical properties of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde include:
Property | Value |
---|---|
Molecular Weight | 274.36 g/mol |
Density | Not explicitly available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under normal conditions |
These properties influence its usability in various applications in medicinal chemistry and research settings .
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific applications:
Ongoing research may focus on optimizing synthesis routes and exploring additional biological activities to fully understand its potential in therapeutic applications .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8